molecular formula C16H21NO2 B069856 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline CAS No. 179898-89-6

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

Cat. No.: B069856
CAS No.: 179898-89-6
M. Wt: 259.34 g/mol
InChI Key: NEBHPNNWUHTYAH-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its chemical properties, it may be able to localize to various subcellular compartments depending on the nature of the substrates it modifies .

Properties

IUPAC Name

tert-butyl 2,2-dimethylquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBHPNNWUHTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444806
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-89-6
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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